N,N'-bis(2-methoxy-5-methylphenyl)pentanediamide
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Overview
Description
N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide is an organic compound with a complex structure It is characterized by the presence of two methoxy and two methyl groups attached to phenyl rings, which are further connected to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide typically involves the reaction of 2-methoxy-5-methylphenylamine with pentanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methoxyphenyl)pentanediamide
- N,N’-bis(2-methylphenyl)pentanediamide
Uniqueness
N,N’-bis(2-methoxy-5-methylphenyl)pentanediamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N'-bis(2-methoxy-5-methylphenyl)pentanediamide |
InChI |
InChI=1S/C21H26N2O4/c1-14-8-10-18(26-3)16(12-14)22-20(24)6-5-7-21(25)23-17-13-15(2)9-11-19(17)27-4/h8-13H,5-7H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
FHVMVYNADWLTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)NC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
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